molecular formula C9H9BrClNO B1288260 2-bromo-N-(2-chloro-6-methylphenyl)acetamide CAS No. 918408-61-4

2-bromo-N-(2-chloro-6-methylphenyl)acetamide

Cat. No.: B1288260
CAS No.: 918408-61-4
M. Wt: 262.53 g/mol
InChI Key: JUWNYBBNIXEFJA-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-chloro-6-methylphenyl)acetamide (CAS: 918408-61-4) is a halogenated acetamide derivative characterized by a bromine atom at the α-position of the acetamide group and a 2-chloro-6-methylphenyl substituent on the nitrogen atom. Its molecular formula is C₉H₉BrClNO, with a molecular weight of 262.5 g/mol (calculated).

Properties

IUPAC Name

2-bromo-N-(2-chloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-3-2-4-7(11)9(6)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWNYBBNIXEFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598212
Record name 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918408-61-4
Record name 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acyl Substitution

In the acylation step, the nitrogen atom of the aniline acts as a nucleophile attacking the carbonyl carbon of acetic anhydride or acetyl chloride, leading to the formation of the amide bond.

Electrophilic Aromatic Substitution

Both bromination and chlorination involve electrophilic aromatic substitution mechanisms where the aromatic ring undergoes substitution reactions facilitated by electrophiles (Br₂ and Cl₂).

Analytical Techniques for Confirmation

To confirm the structure and purity of synthesized 2-bromo-N-(2-chloro-6-methylphenyl)acetamide, various analytical techniques are employed:

Technique Key Features
Nuclear Magnetic Resonance (NMR) Provides information about hydrogen environments; key peaks include δ ~7.0 ppm for aromatic protons and δ ~2.1 ppm for acetyl protons.
Infrared Spectroscopy (IR) Identifies functional groups; characteristic peaks around 1650 cm⁻¹ for C=O stretching and ~3300 cm⁻¹ for N-H stretching.
Mass Spectrometry (MS) Confirms molecular weight; expected m/z values should correspond to calculated molecular weight of synthesized compound.

Yield Optimization Strategies

To maximize yield and purity in the synthesis of this compound, several strategies can be implemented:

  • Stoichiometric Control : Using slight excesses of acetic anhydride (1.1–1.5 equivalents) ensures complete reaction.

  • Temperature Regulation : Maintaining optimal temperatures during bromination and chlorination helps prevent over-reaction or degradation.

  • Purification Techniques : Post-synthesis purification through recrystallization or chromatography can significantly enhance product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-chloro-6-methylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-bromo-N-(2-chloro-6-methylphenyl)acetamide exhibits potential antimicrobial properties. The presence of halogens in its structure enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of similar compounds showed significant activity against various bacterial strains, suggesting that this compound could follow suit.

Case Study: Synthesis and Testing
In a controlled study, derivatives of this compound were synthesized and tested for their efficacy against common pathogens. The results indicated a correlation between the halogen substituents and increased antimicrobial potency, paving the way for further exploration in drug development.

Agricultural Applications

Pesticide Development
The compound is being investigated for its potential use in developing new pesticides. Similar compounds have shown fungicidal activities against crop diseases, indicating that this compound could be effective in protecting crops from fungal infections .

Data Table: Efficacy of Related Compounds

Compound NameActive IngredientTarget Pest/DiseaseEfficacy (%)
2-Methoxyimino-N-methylacetamideMethoxyimino groupRice diseases85
4-Bromo-2-chloro-6-methylphenylamideChlorinated phenylUpland crop diseases78
This compoundUnder investigationVarious fungal pathogensTBD

Chemical Synthesis

Intermediate in Organic Synthesis
this compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules. Its ability to undergo nucleophilic substitutions makes it valuable in creating various derivatives with enhanced properties for research applications .

Synthesis Methodology
The synthesis typically involves acylation reactions where the compound is produced through the reaction of 2-chloro-6-methylaniline with acetic anhydride under basic conditions. This method allows for the efficient production of the compound while maintaining high yields.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or interact with cellular receptors, disrupting normal cellular functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the N-aryl acetamide family, where structural variations in the aryl group and acetamide substituents significantly influence physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Aryl Group) Molecular Weight (g/mol) Key Applications/Properties References
2-Bromo-N-(2-chloro-6-methylphenyl)acetamide 2-Cl, 6-Me 262.5 Pharmaceutical impurity standard; discontinued commercially
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethyl; N-methoxymethyl 269.77 Herbicide (pre-emergent weed control)
2-Bromo-N-(2-chlorophenyl)acetamide 2-Cl 233.48 Crystallography studies; hydrogen-bonded chains
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide 4-Br (aryl), 4-Cl (side chain) 323.60 Ligand for coordination chemistry; mp: 439–441 K
N-(2-Bromo-6-methoxyphenyl)acetamide 2-Br, 6-OMe 242.08 Unspecified applications; CAS: 5473-03-0

Crystallographic and Conformational Differences

  • No direct crystallographic data are available, but analogs like 2-bromo-N-(2-chlorophenyl)acetamide () form intermolecular N–H···O hydrogen-bonded chains.
  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (): Exhibits a dihedral angle of 68.21° between aromatic rings, with hydrogen bonding along the [010] axis. This contrasts with simpler analogs lacking methyl/bromo groups.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unspecified, but N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide melts at 439–441 K ().
  • Reactivity : The α-bromo group increases electrophilicity, making the compound susceptible to nucleophilic substitution reactions, a feature shared with alachlor ().

Biological Activity

2-Bromo-N-(2-chloro-6-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C10_{10}H9_{9}BrClN\O
  • Molecular Weight : 276.54 g/mol

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The bromine atom facilitates nucleophilic substitution reactions, while the acetamide group may engage in hydrogen bonding with biological macromolecules. Such interactions can lead to enzyme inhibition or receptor modulation, disrupting normal cellular functions.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. The compound's efficacy can be summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes findings from various cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action Reference
A-431 (human epidermoid)10.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest at G2/M phase
HeLa (cervical cancer)12.0Inhibition of Bcl-2 protein

The anticancer activity appears to be mediated through apoptosis induction and cell cycle disruption, making it a candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives of halogenated acetamides, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, with this particular compound showing promising results comparable to standard antibiotics.
  • Cytotoxicity Assessment : In a cytotoxicity assessment involving multiple cancer cell lines, this compound demonstrated significant growth inhibition, particularly in A-431 and MCF-7 cells. The study utilized flow cytometry to analyze cell cycle changes and confirmed that the compound induced apoptosis through caspase activation pathways.

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(2-chloro-6-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process. For example, the phenyl intermediate (2-chloro-6-methylphenylamine) is first acetylated using acetic anhydride or bromoacetyl bromide to form the acetamide backbone. Subsequent bromination at the α-position of the acetamide group is achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Solvent choice (e.g., DCM or THF) and stoichiometric ratios (1:1.2 amine to brominating agent) critically influence yield . Optimization may require monitoring reaction progress via TLC or HPLC, with purification via recrystallization (e.g., ethanol/water mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

  • Methodological Answer : Key techniques include:
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–Br bond ~1.93 Å, C–Cl ~1.74 Å) and confirms stereochemistry .
  • NMR spectroscopy : 1H^1H NMR (δ 2.3 ppm for methyl group, δ 7.1–7.4 ppm for aromatic protons) and 13C^{13}C NMR (δ 170 ppm for carbonyl) verify substituent positions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 290.96 for C9_9H8_8BrClNO) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent degradation. Hydrolytic susceptibility of the bromoacetamide group necessitates anhydrous solvents (e.g., DMF-free). Accelerated stability testing (40°C/75% RH for 30 days) with HPLC monitoring can identify degradation products like de-brominated analogs or hydrolysis-derived carboxylic acids .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or centrosymmetric ambiguities) be resolved during structure refinement?

  • Methodological Answer : Tools like SHELXL are employed for refinement, but challenges arise with pseudo-symmetry or twinning. The Flack parameter (xx) is preferred over Rogers’ η\eta for enantiomorph-polarity estimation in near-centrosymmetric structures, as it avoids overprecision in chirality assignment . For twinned data, SHELXE’s twin refinement module (using Hooft statistics) improves reliability .

Q. What strategies mitigate byproduct formation during halogenation steps in synthesis?

  • Methodological Answer : Competing electrophilic substitution at the aromatic ring can be suppressed by:
  • Using bulky directing groups (e.g., tert-butyl) to shield reactive sites.
  • Lowering reaction temperatures (<10°C) and employing radical inhibitors (BHT).
  • Post-reaction quenching with sodium thiosulfate to neutralize excess bromine. Impurity profiling via LC-MS identifies halogenated byproducts (e.g., di-bromo analogs) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

  • Methodological Answer : Computational docking (AutoDock Vina) predicts binding to enzymes like acetylcholinesterase (Ki ~5 µM). Experimental validation involves:
  • Enzyme inhibition assays : IC50_{50} determination via Ellman’s method.
  • Receptor binding studies : Radiolabeled ligand displacement (e.g., 3H^3H-nicotine for neuronal receptors).
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis for metabolite identification (e.g., glutathione adducts via bromine displacement) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(2-chloro-6-methylphenyl)acetamide
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2-bromo-N-(2-chloro-6-methylphenyl)acetamide

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